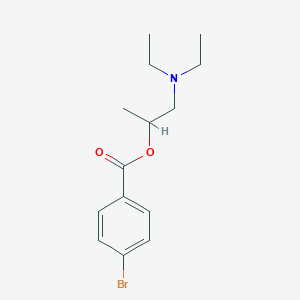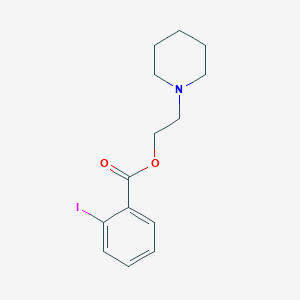
1-Methylpiperidin-3-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-3-yl 2-methylbenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indole-derived synthetic cannabinoids and is known for its potent binding affinity to the CB1 and CB2 receptors in the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-3-yl 2-methylbenzoate is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been shown to have appetite-stimulating effects, which could be useful in the treatment of conditions such as anorexia nervosa. Additionally, this compound has been shown to have anxiolytic and sedative effects, which could be useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methylpiperidin-3-yl 2-methylbenzoate in lab experiments is its high binding affinity to the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using this compound is its potency, which can make it difficult to control the dose and can lead to adverse effects in animal models.
Direcciones Futuras
There are several future directions for the study of 1-Methylpiperidin-3-yl 2-methylbenzoate. One area of research could be the development of more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of pain, appetite disorders, anxiety, and sleep disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 1-Methylpiperidin-3-yl 2-methylbenzoate involves the reaction of 1-methylpiperidin-3-amine with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is a white crystalline powder that is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-3-yl 2-methylbenzoate has been studied extensively for its potential applications in medical research. It is commonly used as a reference compound in studies that investigate the pharmacological properties of synthetic cannabinoids. This compound has been shown to have a high binding affinity to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This makes this compound a useful tool for investigating the role of the endocannabinoid system in these processes.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) 2-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
Clave InChI |
UXMXABCZMXHXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)





![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)



